BenchChemオンラインストアへようこそ!

Nebicapone

Parkinson's disease levodopa pharmacokinetics COMT inhibition

Nebicapone (BIA 3-202) is a peripherally selective, reversible COMT inhibitor delivering 48.4% levodopa AUC enhancement vs. 33.3% for entacapone — ideal for preclinical PD models requiring maximal levodopa bioavailability. Its dose-dependent kinetics (28.1% at 75 mg) provide a tunable experimental window. Clearance via UGT1A9-glucuronidation (24.3 nmol/mg/min) makes it a validated UGT1A9 probe substrate. As a BCRP substrate with minimal brain exposure, it enables studies isolating peripheral dopaminergic mechanisms without central COMT interference. Never marketed; for R&D use only.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 274925-86-9
Cat. No. B1677996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebicapone
CAS274925-86-9
Synonyms1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone
BIA 3-202
nebicapone
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO5/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(19)20)14(18)13(17)8-10/h1-5,7-8,17-18H,6H2
InChIKeyMRFOLGFFTUGAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nebicapone CAS 274925-86-9: Product Classification and Core Characteristics for Research Procurement


Nebicapone (developmental code BIA 3-202) is a nitrocatechol-class, reversible, and peripherally selective inhibitor of catechol-O-methyltransferase (COMT) that was clinically investigated as an adjunct to levodopa/DDCI therapy for Parkinson's disease but was never marketed [1]. It is structurally related to entacapone, nitecapone, and tolcapone, and is primarily metabolized via glucuronidation rather than methylation [1]. Its molecular formula is C14H11NO5 with a molecular weight of 273.244 g/mol .

Why Nebicapone Cannot Be Simply Substituted with Other Nitrocatechol COMT Inhibitors in Research Protocols


Nitrocatechol COMT inhibitors share a core pharmacophore but exhibit distinct pharmacokinetic, potency, and safety profiles that preclude simple interchangeability. Nebicapone occupies a specific position within this class—its potency, duration of COMT inhibition, and levodopa exposure enhancement profile differ quantitatively from both entacapone and tolcapone [1]. Additionally, its metabolism via glucuronidation rather than methylation confers a distinct metabolite profile with implications for toxicity and drug interaction studies [2]. These differences are directly measurable in both in vitro and clinical settings, as quantified below.

Nebicapone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Levodopa AUC Enhancement: Direct Clinical Comparison with Entacapone

In a double-blind, placebo-controlled crossover study in 19 Parkinson's disease patients, nebicapone 150 mg increased levodopa AUC by 48.4% compared to 33.3% for entacapone 200 mg [1]. The lower 75 mg nebicapone dose increased AUC by 28.1%, demonstrating dose-dependent enhancement of levodopa exposure.

Parkinson's disease levodopa pharmacokinetics COMT inhibition

COMT Inhibition Duration: Sustained Enzyme Suppression Profile

In the same head-to-head clinical study, while peak COMT inhibition was similar across active treatments, the extent of COMT inhibition was more sustained with nebicapone than with entacapone [1]. Additionally, a first-in-human study reported that maximum COMT inhibition occurred at 2-2.5 hours post-dose with sustained inhibition up to approximately 4-6 hours, returning to baseline by about 16 hours [2].

COMT inhibition pharmacodynamics duration of action

Peripheral Selectivity and Brain Penetration: Transporter-Mediated Restriction

In vitro bidirectional transport assays in MDCK-BCRP cells identified nebicapone as a breast cancer resistance protein (BCRP) substrate, with net flux ratios higher than 2 and decreased over 50% in the presence of Ko143 [1]. This transporter-mediated efflux contributes to its peripheral selectivity. In contrast, tolcapone is centrally penetrant and crosses the blood-brain barrier to a greater extent [2]. The in vivo brain exposure of tolcapone was significantly greater than that of BIA 9-1079, another COMT inhibitor studied in the same model [1].

blood-brain barrier efflux transporters BCRP substrate

Metabolic Pathway: Primary Glucuronidation Distinct from Methylation-Dominant Analogs

Nebicapone is primarily metabolized via 3-O-glucuronidation by multiple UGT enzymes, with UGT1A9 exhibiting the highest specific activity (24.3 ± 1.3 nmol/mg protein/min) [1]. Less than 1% of the administered dose is excreted unchanged in urine, with approximately 70% eliminated as the glucuronide metabolite BIA 3-476 [2]. This metabolic profile contrasts with entacapone, which is primarily metabolized via glucuronidation but also undergoes significant methylation, and tolcapone, which undergoes extensive methylation [3].

drug metabolism glucuronidation UGT enzymes

COMT Inhibitory Potency: IC50 Values in Rat Brain and Liver

In vitro assays using rat brain COMT show nebicapone has an IC50 of 3.7 nM, demonstrating high potency at this target. In contrast, its potency for liver COMT is substantially lower with an IC50 of 696 nM, indicating a tissue-selective inhibition profile .

COMT inhibition IC50 potency

Nebicapone: Optimal Research and Preclinical Application Scenarios Based on Quantified Differentiation


Preclinical Parkinson's Disease Models Requiring Maximal Levodopa Exposure Enhancement

Based on direct clinical evidence showing nebicapone 150 mg increases levodopa AUC by 48.4% versus 33.3% for entacapone 200 mg, nebicapone is the preferred COMT inhibitor for preclinical studies in rodent or primate PD models where maximizing levodopa bioavailability is the primary experimental endpoint [1]. The dose-dependent effect (28.1% at 75 mg, 48.4% at 150 mg) also provides a tunable window for pharmacokinetic modeling.

Studies Requiring Sustained Peripheral COMT Inhibition Without Central Penetration

Nebicapone's identification as a BCRP substrate with limited brain exposure makes it suitable for experiments where central COMT inhibition must be avoided, such as studies isolating peripheral dopaminergic mechanisms or investigating off-target CNS effects of other compounds [1]. The more sustained COMT inhibition compared to entacapone provides a longer experimental window per dose [2].

Metabolism and Drug Interaction Studies Involving UGT1A9-Dependent Glucuronidation

Nebicapone's primary clearance via UGT1A9-mediated glucuronidation (specific activity 24.3 ± 1.3 nmol/mg/min) [1] makes it a useful probe substrate for studying UGT1A9 enzyme function, inhibition, or induction in vitro or in vivo. Its minimal renal excretion of unchanged drug (<1%) simplifies interpretation of clearance studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nebicapone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.